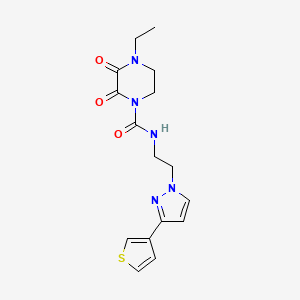

4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Description

This compound (CAS: 2097893-12-2) is a piperazine-1-carboxamide derivative featuring a 2,3-dioxopiperazine core substituted with an ethyl group and a thiophen-3-yl-pyrazole ethyl chain. Its molecular formula is C₁₈H₂₂N₆O₃S, with a molecular weight of 402.47 g/mol .

Properties

IUPAC Name |

4-ethyl-2,3-dioxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-2-19-8-9-21(15(23)14(19)22)16(24)17-5-7-20-6-3-13(18-20)12-4-10-25-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOBMGBOHRKKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

The chemical structure of the compound can be represented by the following details:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034260-20-1 |

| Molecular Formula | C16H19N5O3 |

| Molecular Weight | 319.4 g/mol |

Antimicrobial Activity

Recent studies indicate that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study demonstrated that a related compound exhibited an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, suggesting potential anticancer activity as well .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties. Research has identified several derivatives with promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of the target compound in developing new treatments for tuberculosis.

Cytotoxicity Studies

Assessments of cytotoxic effects on human embryonic kidney (HEK-293) cells have shown that certain derivatives of the compound are nontoxic, making them suitable candidates for further pharmacological development . This is crucial for any therapeutic application, as safety profiles are paramount.

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies have indicated that the compound may interact favorably with proteins involved in bacterial cell wall synthesis and cancer cell proliferation, suggesting a multifaceted action mechanism .

Study 1: Anticancer Activity

In a study investigating various substituted pyrazole derivatives, one compound demonstrated significant activity against breast cancer cell lines (T47D) with an IC50 value of 27.3 μM . This reinforces the hypothesis that modifications in the molecular structure can enhance biological activity.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antibacterial properties of thiophene-containing compounds revealed that certain derivatives exhibited better efficacy than standard antibiotics like chloramphenicol, indicating a strong potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound is compared to analogs with piperazine/piperidine carboxamide backbones and heterocyclic substituents. Key differences lie in:

- Core structure: Dioxopiperazine vs. non-oxidized piperazine.

- Substituents : Thiophene-pyrazole vs. phenyl, pyridinyl, or indole groups.

- Linker groups : Ethyl vs. methoxyethyl or propyl chains.

Data Table: Structural and Physicochemical Comparisons

Pharmacological and Physicochemical Implications

- Lipophilicity: The thiophene-pyrazole group in the target compound likely increases logP compared to pyridinyl (2034584-89-7, ) or cyanophenyl (3a, ) analogs.

- Metabolic Stability : CF₃-substituted compounds (3b, ; 922991-66-0, ) exhibit enhanced resistance to oxidative metabolism.

- Solubility : Pyridine-containing analogs (e.g., 2034584-89-7, ) may have improved aqueous solubility due to hydrogen-bonding capacity.

Q & A

What are the recommended synthetic routes and characterization techniques for this compound?

Level: Basic

Answer:

The synthesis of this piperazine-carboxamide derivative involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Piperazine Ring Functionalization : Reacting the piperazine core with chloroacetyl chloride or analogous reagents under basic conditions (e.g., triethylamine) to introduce the dioxo group .

- Pyrazole-Thiophene Coupling : Attaching the thiophene-pyrazole moiety via alkylation or Mitsunobu reactions, using solvents like acetonitrile or DMF, as seen in analogous piperazine derivatives .

- Characterization : Validate purity and structure using 1H/13C-NMR (to confirm substituent positions), IR (for carbonyl and amide bonds), and mass spectrometry (to confirm molecular weight) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced

Answer:

Discrepancies in bioactivity data often arise from variations in assay conditions or structural impurities. To address this:

- Purity Verification : Use HPLC-MS to ensure >95% purity, as impurities in piperazine derivatives can significantly alter receptor binding .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using reference compounds (e.g., DHFR inhibitors for enzyme assays) .

- Structural Confirmation : Perform X-ray crystallography or 2D-NMR to rule out stereochemical ambiguities, which are common in piperazine-based molecules .

What computational strategies are effective for predicting this compound’s target interactions?

Level: Advanced

Answer:

Molecular docking and dynamics simulations are critical for target identification:

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like DHFR or kinases. Optimize the scoring function by including solvation effects (e.g., KOH/ethanol solvent models) .

- Validation : Cross-validate docking results with experimental data (e.g., IC50 values from enzyme inhibition assays) .

- Dynamic Behavior : Run MD simulations (100 ns) in explicit solvent to assess binding stability, focusing on hydrogen bonds with conserved residues (e.g., Asp27 in DHFR) .

How can the structure-activity relationship (SAR) of this compound be systematically explored?

Level: Advanced

Answer:

SAR studies require strategic modifications to the core structure:

- Piperazine Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on receptor binding .

- Pyrazole-Thiophene Variations : Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to enhance π-π stacking with hydrophobic pockets .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or thiourea groups to improve metabolic stability .

What analytical methods are optimal for detecting degradation products during stability studies?

Level: Basic

Answer:

Stability under physiological conditions can be assessed via:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).

- Detection : Use LC-MS/MS to identify degradation products, focusing on hydrolyzed amide bonds or oxidized thiophene rings .

- Kinetic Analysis : Apply HPLC peak tracking to calculate degradation rates and identify labile regions in the molecule .

How should researchers design in vitro assays to evaluate this compound’s selectivity across receptor families?

Level: Advanced

Answer:

To assess selectivity:

- Panel Screening : Test against related targets (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization .

- Concentration Gradients : Use 10-dose IC50 curves (1 nM–100 µM) to differentiate primary vs. off-target effects .

- Counter-Screens : Include structurally similar but inactive analogs to confirm activity is not artifact-driven .

What strategies mitigate solubility challenges in biological testing?

Level: Basic

Answer:

Poor aqueous solubility is common in piperazine derivatives. Solutions include:

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain compound stability .

- Prodrug Design : Introduce phosphate or ester groups on the carboxamide to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How can spectral data (NMR/IR) be interpreted to confirm the absence of regioisomeric byproducts?

Level: Advanced

Answer:

- 1H-NMR : Compare integration ratios of aromatic protons (thiophene vs. pyrazole) to expected values. Regioisomers show distinct splitting patterns (e.g., doublets vs. triplets) .

- 13C-NMR : Carbonyl carbons (dioxo piperazine) resonate at ~170–175 ppm; deviations indicate incorrect substitution .

- 2D-HSQC : Correlate proton and carbon shifts to map connectivity and rule out positional isomers .

What metabolic pathways are predicted for this compound, and how can they be validated?

Level: Advanced

Answer:

- In Silico Prediction : Tools like Meteor Nexus or ADMET Predictor suggest likely Phase I oxidation (piperazine ring) and Phase II glucuronidation .

- In Vitro Validation : Use human liver microsomes (HLM) with NADPH cofactor. Analyze metabolites via LC-HRMS and compare fragmentation patterns to standards .

How can crystallography aid in optimizing this compound’s binding affinity?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.